(S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid
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Overview
Description
(S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid is an organic compound that belongs to the class of amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzyl group substituted with a diethoxyphosphoryl moiety.
Amino Acid Formation: The benzyl group is then coupled with an amino acid precursor under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The benzyl group can undergo substitution reactions with different reagents to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzyl derivatives.
Scientific Research Applications
(S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound can be utilized in the development of new materials or as an intermediate in industrial chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The diethoxyphosphoryl group may play a role in modulating the compound’s activity by interacting with enzymes or receptors. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-((4-Hydroxyphenyl)amino)propanoic acid: This compound has a similar structure but features a hydroxy group instead of a diethoxyphosphoryl group.
Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate: Another related compound with a different substituent on the benzyl group.
Uniqueness
(S)-3-Amino-2-(4-(diethoxyphosphoryl)benzyl)propanoic acid is unique due to the presence of the diethoxyphosphoryl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H22NO5P |
---|---|
Molecular Weight |
315.30 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(4-diethoxyphosphorylphenyl)propanoic acid |
InChI |
InChI=1S/C14H22NO5P/c1-3-19-21(18,20-4-2)13-7-5-11(6-8-13)9-12(10-15)14(16)17/h5-8,12H,3-4,9-10,15H2,1-2H3,(H,16,17)/t12-/m0/s1 |
InChI Key |
WLPASFBBKIIXIB-LBPRGKRZSA-N |
Isomeric SMILES |
CCOP(=O)(C1=CC=C(C=C1)C[C@@H](CN)C(=O)O)OCC |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)CC(CN)C(=O)O)OCC |
Origin of Product |
United States |
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